![molecular formula C12H21NO B2719258 2-(1-Adamantyloxy)ethanamine CAS No. 25225-13-2](/img/structure/B2719258.png)
2-(1-Adamantyloxy)ethanamine
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Overview
Description
“2-(1-Adamantyloxy)ethanamine” is a compound that contains an adamantyl group . It is a derivative of adamantane, a compound with a unique cage-like structure . The compound is used for research purposes.
Synthesis Analysis
The synthesis of “2-(1-Adamantyloxy)ethanamine” and its derivatives has been studied in the context of palladium and copper-catalyzed reactions . These reactions involve the amination of 2-bromopyridine and its fluorine-containing derivatives with (1-adamantyl)methanamine and 2-(1-adamantyloxy)ethanamine . Both types of catalytic systems were shown to be applicable for the preparation of the corresponding N-pyridyl derivatives .Molecular Structure Analysis
The molecular formula of “2-(1-Adamantyloxy)ethanamine” is C12H21NO . The structure of the compound is derived from adamantane, which is characterized by a unique, three-dimensional, cage-like structure .Chemical Reactions Analysis
The chemical reactions involving “2-(1-Adamantyloxy)ethanamine” have been studied, particularly in the context of palladium and copper-catalyzed reactions . These reactions involve the amination of 2-bromopyridine and its fluorine-containing derivatives .Scientific Research Applications
- Diarylation Suppression : Copper(I) complexes effectively suppress diarylation during reactions with certain bromopyridines .
- Pancreatic Lipase Inhibitors : Schiff bases containing the 2-(piperazin-1-yl)-N-(thiophen-2-yl methylene)ethanamine moiety (similar to adamantyl oxyethylamine) have been studied as novel pancreatic lipase inhibitors .
- Chloropyrimidine Derivatives : Researchers have synthesized N-(2-(1-adamantyloxy)ethyl)-6-chloropyrazin-2-amine and N-[2-(1-adamantyloxy)ethyl]-3-chloroisoquinolin-1-amine for further studies .
- Fluorinated Derivatives : Fluorine-containing analogs of 2-(1-adamantyloxy)ethanamine are of interest due to their unique properties. Fluorine substitution affects reactivity, lipophilicity, and pharmacokinetics .
Catalysis and Organic Synthesis
Enzyme Inhibition
Chlorine Substitution Reactions
Fluorine Chemistry
Future Directions
The future directions in the study of “2-(1-Adamantyloxy)ethanamine” and its derivatives could involve further exploration of their synthesis, chemical reactions, and potential applications . The potential antiviral and psychotherapeutic activities of adamantane-containing amines are of substantial interest .
properties
IUPAC Name |
2-(1-adamantyloxy)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c13-1-2-14-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMRLTOOLLVHLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Adamantyloxy)ethanamine |
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